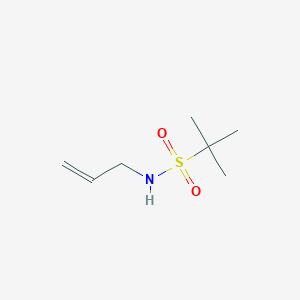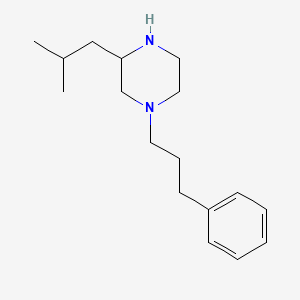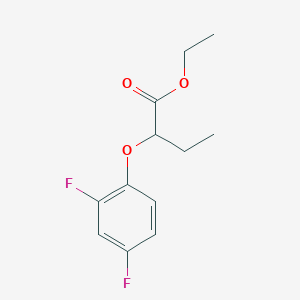
Dammarenolic acid
Vue d'ensemble
Description
Dammarenolic acid: (PubChem CID: 57347487) is a naturally occurring triterpenoid primarily found in the resin of various Shorea species, particularly Shorea javanica and Shorea robusta . It is a dammarane triterpene that shows antiviral activity with relatively low cytotoxicity . The molecular formula of this compound is C30H50O3, and it has a molecular weight of 458.72 g/mol .
Mécanisme D'action
Target of Action
Dammarenolic acid, an A-seco-dammarane triterpenoid isolated from Dipterocarpus alatus resin , has been found to interact with several targets. It exhibits inhibitory activity against α-glucosidase , a key enzyme in the digestion of carbohydrates and control of blood sugar levels. It also shows cytotoxic effects on a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . Furthermore, it has been found to have a strong binding affinity to SARS-CoV-2 targets, specifically the S-glycoprotein and M pro protein .
Mode of Action
The interaction of this compound with its targets leads to several changes. For instance, its inhibitory activity against α-glucosidase can slow down the breakdown of carbohydrates, thereby controlling blood sugar levels . Its cytotoxic effects on various cancer cell lines suggest that it may induce cell death or inhibit cell proliferation . The strong binding affinity of this compound to SARS-CoV-2 targets could potentially interfere with the virus’s ability to enter and replicate within host cells .
Biochemical Pathways
This compound’s actions affect several biochemical pathways. Its antidiabetic activity against α-glucosidase can influence the carbohydrate digestion pathway . Its cytotoxic effects on cancer cells suggest that it may impact pathways related to cell proliferation and survival .
Pharmacokinetics
Its potent activity against α-glucosidase and various cancer cell lines, as well as its strong binding affinity to sars-cov-2 targets, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its inhibitory activity against α-glucosidase can help control blood sugar levels . Its cytotoxic effects can lead to the death of various cancer cells . Its interaction with SARS-CoV-2 targets could potentially inhibit the virus’s ability to infect host cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dammarenolic acid involves several steps, starting from simpler organic compounds. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents and catalysts to facilitate the formation of the triterpenoid structure.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as the resin of Shorea species. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dammarenolic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Dammarenolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Studied for its antiviral properties and potential use in antiviral therapies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Dammarenolic acid can be compared with other similar triterpenoids, such as:
Betulinic acid: Another triterpenoid with antiviral and anti-inflammatory properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness: this compound is unique due to its specific antiviral activity with relatively low cytotoxicity, making it a promising candidate for antiviral therapies .
Propriétés
IUPAC Name |
3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSHJMXTJRDSK-JCTUZHSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721471 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34336-09-9 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)





![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)


![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
